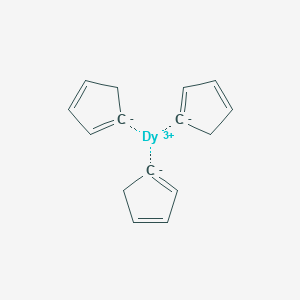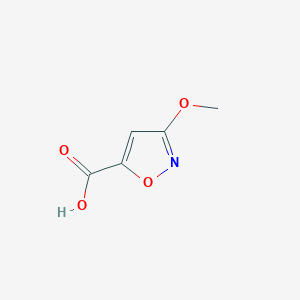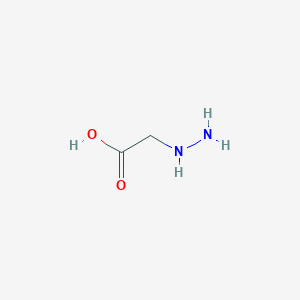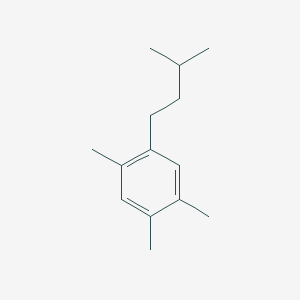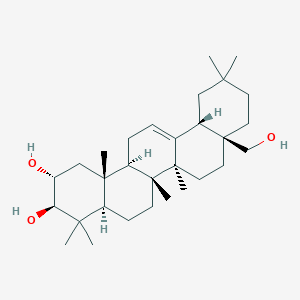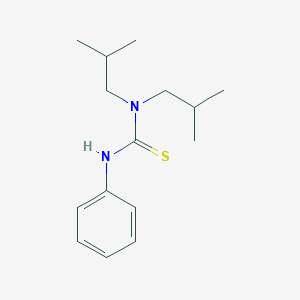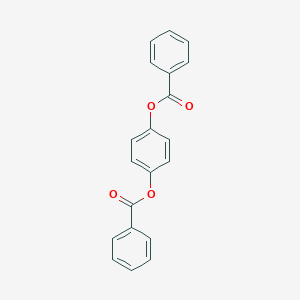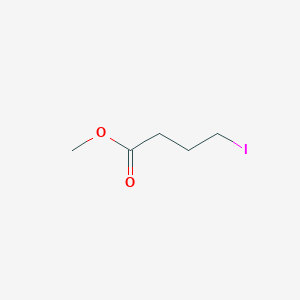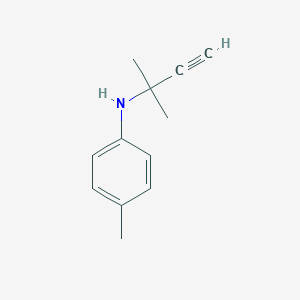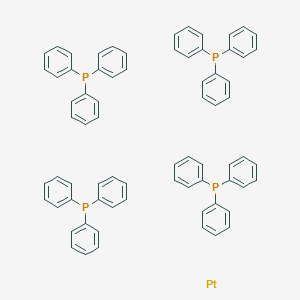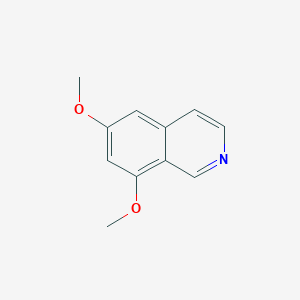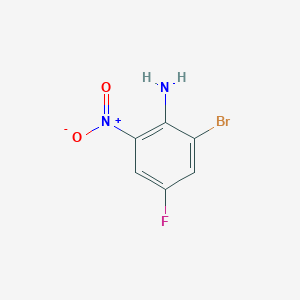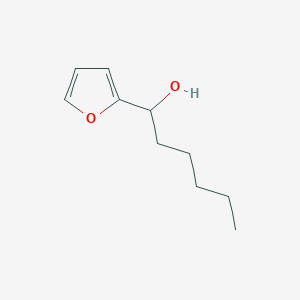
alpha-Pentylfuran-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Pentylfuran-2-methanol is a chemical compound that is commonly used in scientific research. It is a member of the furan family of organic compounds and is used in a variety of laboratory experiments.
Mécanisme D'action
The mechanism of action of alpha-Pentylfuran-2-methanol is not well understood. However, it is believed to work by interacting with specific receptors in the body. This interaction can lead to changes in biochemical and physiological processes, which can be studied in laboratory settings.
Effets Biochimiques Et Physiologiques
Alpha-Pentylfuran-2-methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, alpha-Pentylfuran-2-methanol has been shown to have analgesic effects, which can help to reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using alpha-Pentylfuran-2-methanol in laboratory experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has a wide range of scientific research applications, which makes it a valuable tool for researchers. However, there are some limitations to using alpha-Pentylfuran-2-methanol in laboratory experiments. For example, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for the study of alpha-Pentylfuran-2-methanol. One area of research that is currently being explored is its potential use as a therapeutic agent. It has been shown to have antioxidant, anti-inflammatory, and analgesic properties, which could make it a valuable tool in the treatment of a variety of diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis method of alpha-Pentylfuran-2-methanol involves the reaction of furan with pentylmagnesium bromide. The resulting product is then treated with methanol to produce alpha-Pentylfuran-2-methanol. This synthesis method is widely used in laboratory settings and has been well-documented in scientific literature.
Applications De Recherche Scientifique
Alpha-Pentylfuran-2-methanol has a wide range of scientific research applications. It is commonly used in the study of chemical reactions and mechanisms. It is also used in the synthesis of other organic compounds. Additionally, alpha-Pentylfuran-2-methanol is used in the study of the biochemical and physiological effects of organic compounds.
Propriétés
Numéro CAS |
14294-62-3 |
|---|---|
Nom du produit |
alpha-Pentylfuran-2-methanol |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-(furan-2-yl)hexan-1-ol |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9,11H,2-4,6H2,1H3 |
Clé InChI |
DWNAWEKBEBTKDE-UHFFFAOYSA-N |
SMILES |
CCCCCC(C1=CC=CO1)O |
SMILES canonique |
CCCCCC(C1=CC=CO1)O |
Autres numéros CAS |
14294-62-3 113509-45-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



